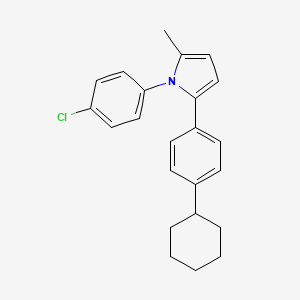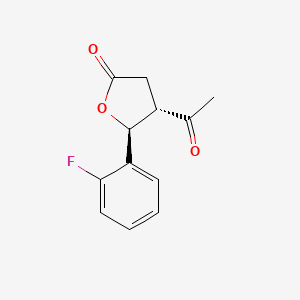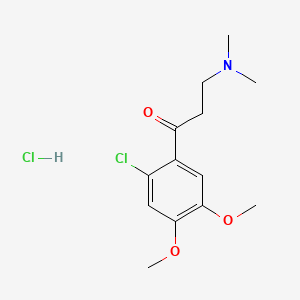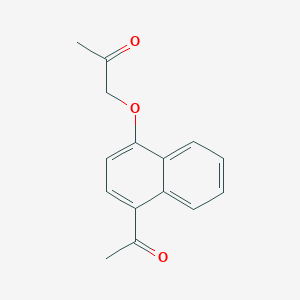
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexylmethyl group attached to the nitrogen atom of an acetamide moiety, with a specific (Z)-configuration, indicating the spatial arrangement of its substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- typically involves the reaction of cyclohexylmethylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclohexyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexylmethylamine derivatives.
Substitution: Various N-substituted acetamides.
Aplicaciones Científicas De Investigación
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1R,3S)-3-(cyclohexylmethyl)cyclohexyl]acetamide
- N-[(1R,3R)-3-(cyclohexylmethyl)cyclohexyl]acetamide
Uniqueness
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with molecular targets. This configuration may result in different biological activities and chemical properties compared to its (E)-isomer or other structurally similar compounds.
Propiedades
Número CAS |
97702-87-9 |
|---|---|
Fórmula molecular |
C15H27NO |
Peso molecular |
237.38 g/mol |
Nombre IUPAC |
N-[(1R,3R)-3-(cyclohexylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H27NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h13-15H,2-11H2,1H3,(H,16,17)/t14-,15-/m1/s1 |
Clave InChI |
MSNGKQAMRGJVCW-HUUCEWRRSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1CCC[C@@H](C1)CC2CCCCC2 |
SMILES canónico |
CC(=O)NC1CCCC(C1)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)

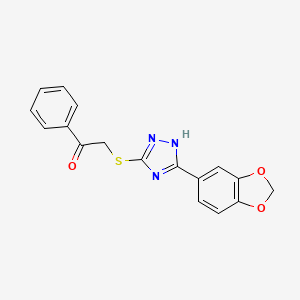
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
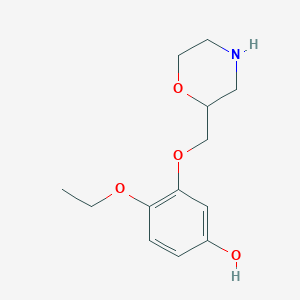
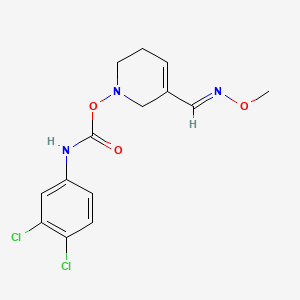
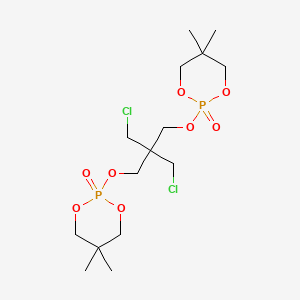
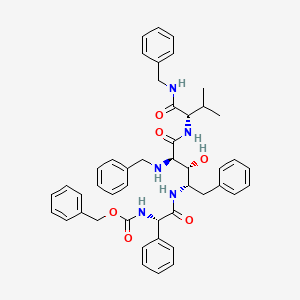
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
